(3-Methoxyoxetan-3-yl)methanol
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Overview
Description
(3-Methoxyoxetan-3-yl)methanol is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyoxetan-3-yl)methanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3-methoxyoxetane with formaldehyde in the presence of a catalyst to yield this compound . The reaction conditions often include moderate temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyoxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols .
Scientific Research Applications
(3-Methoxyoxetan-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methoxyoxetan-3-yl)methanol exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar structure but with a methyl group instead of a methoxy group.
3-Hydroxyoxetane: Lacks the methoxy group, leading to different reactivity and applications.
Uniqueness
(3-Methoxyoxetan-3-yl)methanol is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications .
Properties
IUPAC Name |
(3-methoxyoxetan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-5(2-6)3-8-4-5/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLJKAPLHUHXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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